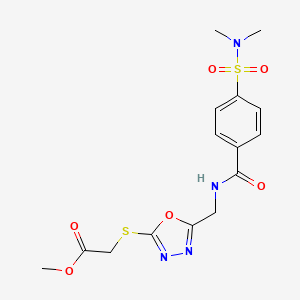

methyl 2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Description

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked methyl acetate group and a 4-(N,N-dimethylsulfamoyl)benzamido moiety. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity, while the dimethylsulfamoyl group enhances solubility and target binding . The methyl ester functional group may improve membrane permeability compared to carboxylic acid derivatives .

Properties

IUPAC Name |

methyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O6S2/c1-19(2)27(22,23)11-6-4-10(5-7-11)14(21)16-8-12-17-18-15(25-12)26-9-13(20)24-3/h4-7H,8-9H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEQSMHTPVIAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, synthesis methods, and the implications of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, which is known for its biological activity. The oxadiazole moiety contributes to the compound's ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. For example, studies have shown that compounds containing the 1,3,4-oxadiazole structure can effectively inhibit the growth of various bacterial strains. In vitro tests demonstrated that certain derivatives achieved significant inhibition percentages against Mycobacterium tuberculosis, with some compounds showing over 90% inhibition at specific concentrations .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | % Inhibition at 100 µg/mL |

|---|---|---|

| 2a | Mycobacterium tuberculosis | 92% |

| 2b | Mycobacterium tuberculosis | 96% |

Anticancer Properties

The potential anticancer activity of this compound has also been explored. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress .

Case Study: Anticancer Activity

In a study conducted by Parikh et al. (2020), substituted oxadiazoles were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting their potential as lead compounds for further development .

The mechanism by which this compound exerts its biological effects is multifaceted. The oxadiazole ring contributes to its interaction with enzymes and receptors involved in cellular signaling pathways. Additionally, the presence of the N,N-dimethylsulfamoyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of Sulfamoyl Group : The sulfamoyl moiety is introduced via nucleophilic substitution reactions.

- Final Esterification : The final step involves esterification to yield the methyl ester form.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The compound is compared with derivatives sharing core heterocycles (1,3,4-oxadiazole or 1,3,4-thiadiazole) and analogous substituents.

2.4 Physicochemical Properties

- Solubility : The methyl ester in the target compound likely improves lipophilicity compared to the sodium carboxylate (), favoring blood-brain barrier penetration.

Key Research Findings

- Structure-Activity Relationship (SAR) :

- Synthetic Efficiency : Microwave-assisted protocols () could be adapted to optimize the target compound’s synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of methyl 2-((5-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate?

- Methodological Answer : The synthesis of structurally complex oxadiazole derivatives typically involves multi-step protocols. For example, intermediate benzamido groups can be introduced via coupling reactions (e.g., amidation using activated esters or carbodiimides). Microwave-assisted synthesis (e.g., as described for analogous N-benzamide derivatives) can enhance reaction efficiency and reduce side products . Reaction optimization should include monitoring purity via TLC and characterizing intermediates using melting points and spectroscopic techniques (FTIR, NMR) . For thioether linkages (e.g., the "thioacetate" moiety), refluxing with anhydrous potassium carbonate in acetone is a common strategy to promote nucleophilic substitution .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is critical:

- TLC : Monitor reaction progress and initial purity .

- Melting Point : Compare with literature values for analogous compounds to detect impurities .

- Spectroscopy :

- FTIR : Confirm functional groups (e.g., sulfonamide N-H stretch ~3250 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the methyl ester group (COOCH₃) typically appears as a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak and fragments .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values .

- Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase, kinases) via fluorometric or colorimetric methods, given the sulfamoyl group’s known role in enzyme binding .

- Cytotoxicity : Compare with reference compounds (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism, solvation effects, or impurities. Strategies include:

- Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism in oxadiazoles) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What mechanistic insights explain variability in biological activity across structurally similar derivatives?

- Methodological Answer : Activity disparities often stem from electronic or steric effects. For example:

- Electron-Withdrawing Groups : Substituents like sulfamoyl (-SO₂NMe₂) enhance enzyme inhibition by polarizing adjacent bonds .

- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to compare binding affinities. A sodium 2-((triazolyl)thio)acetate derivative showed higher interaction energy with target enzymes than references due to optimized hydrogen bonding .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity to identify critical pharmacophores .

Q. How can reaction conditions be adjusted to address low yields in the final cyclization step (e.g., oxadiazole formation)?

- Methodological Answer : Cyclization bottlenecks require tailored optimization:

- Solvent Selection : Use high-boiling solvents (e.g., DMF or toluene) to facilitate dehydration .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) to accelerate ring closure .

- Microwave Irradiation : Reduce reaction time and improve yield, as demonstrated for 1,3,4-thiadiazole derivatives .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine in vitro and in silico approaches:

- Proteomics : Identify differentially expressed proteins in treated cells via LC-MS/MS .

- Kinase Profiling : Use kinase activity assays (e.g., ADP-Glo™) to pinpoint targets .

- Molecular Dynamics Simulations : Model ligand-receptor interactions over time (e.g., GROMACS) to assess stability and conformational effects .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Address mismatches by:

- Revisiting Force Fields : Ensure docking simulations use updated parameters for sulfonamide and oxadiazole moieties .

- Metabolic Stability : Test if rapid degradation in cell media (e.g., ester hydrolysis) reduces observed activity .

- Off-Target Effects : Perform transcriptomics (e.g., RNA-seq) to identify unintended pathways affected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.